molecular formula C23H24Cl2N6S2 B15216904 3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] CAS No. 62575-62-6

3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]

Cat. No.: B15216904
CAS No.: 62575-62-6
M. Wt: 519.5 g/mol
InChI Key: XONZTJOYRDKLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl and propylthio groups attached to the triazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with propyl bromide to introduce the propylthio group. The final step involves cyclization with formaldehyde to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The triazole ring plays a crucial role in binding to the active sites of enzymes, while the chlorophenyl and propylthio groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) sulphone
  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
  • Bisphenols

Uniqueness

Compared to similar compounds, Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring structure is particularly noteworthy for its versatility in chemical synthesis and potential therapeutic applications .

Properties

CAS No.

62575-62-6

Molecular Formula

C23H24Cl2N6S2

Molecular Weight

519.5 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C23H24Cl2N6S2/c1-3-13-32-22-28-26-20(30(22)18-9-5-16(24)6-10-18)15-21-27-29-23(33-14-4-2)31(21)19-11-7-17(25)8-12-19/h5-12H,3-4,13-15H2,1-2H3

InChI Key

XONZTJOYRDKLGS-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=NN=C(N3C4=CC=C(C=C4)Cl)SCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.